

# **Application Notes and Protocols: Cryo-EM Structure of HCAR2 in Complex with Agonists**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | HCAR2 agonist 1 |           |
| Cat. No.:            | B10771035       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cryo-electron microscopy (cryo-EM) structures of the human hydroxycarboxylic acid receptor 2 (HCAR2) in complex with various agonists. Detailed protocols for key experiments are included to facilitate the replication and extension of these findings in other research settings.

## Introduction

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating cellular metabolism and immune responses. It is activated by endogenous ligands such as the ketone body  $\beta$ -hydroxybutyrate ( $\beta$ -OHB) and is the molecular target for the dyslipidemia drug niacin.[1] The therapeutic potential of targeting HCAR2 is significant; however, the development of new drugs has been hampered by side effects such as flushing, which is associated with the activation of specific signaling pathways.

Recent breakthroughs in cryo-electron microscopy have provided high-resolution structures of HCAR2 in its active state, bound to a variety of agonists and coupled to its cognate G protein (Gi). These structures offer unprecedented insights into the molecular mechanisms of ligand recognition, receptor activation, and the structural basis for biased agonism. This information is invaluable for the structure-based design of novel HCAR2 modulators with improved therapeutic profiles.



## **Data Presentation**

## Table 1: Cryo-EM Structural Data of HCAR2-Agonist-Gαi Complexes

This table summarizes the resolutions of recently determined cryo-EM structures of human HCAR2 in complex with various agonists and the  $G\alpha$ i protein.

| Agonist                                    | PDB ID | Resolution (Å) | Reference |
|--------------------------------------------|--------|----------------|-----------|
| Niacin                                     | 8IJA   | 2.69           | [2]       |
| Acipimox                                   | -      | 3.23           | [2]       |
| MK-6892                                    | -      | 3.25           | [2]       |
| Apo (no agonist)                           | -      | 3.28           | [2]       |
| Niacin + Compound<br>9n (Allosteric)       | 8JII   | 2.55           |           |
| β-hydroxybutyrate (3-<br>HB) + Compound 9n | -      | 2.60           |           |
| MK-6892                                    | -      | 2.76           |           |
| GSK256073                                  | -      | 3.3            | _         |
| Monomethyl Fumarate<br>(MMF)               | -      | 3.75           | _         |

## **Table 2: Agonist Potencies at HCAR2**

This table provides the half-maximal effective concentration (EC50) values for various agonists, indicating their potency in activating HCAR2-mediated signaling.



| Agonist                      | Assay                       | EC50 (μM)   | Reference |
|------------------------------|-----------------------------|-------------|-----------|
| Niacin                       | cAMP Inhibition             | 0.06 - 0.25 |           |
| Acipimox                     | cAMP Inhibition             | 2.6 - 6     |           |
| MK-6892                      | cAMP Inhibition             | 0.016       | -         |
| Niacin                       | NanoBiT-Gi1<br>Dissociation | 0.117       | -         |
| MK-6892                      | NanoBiT-Gi1<br>Dissociation | 0.080       | •         |
| β-hydroxybutyrate (3-<br>HB) | NanoBiT-Gi1<br>Dissociation | 900         | -         |

## **Signaling Pathways**

HCAR2 activation by agonists primarily leads to the coupling of the inhibitory G protein, G $\alpha$ i. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This pathway is central to the anti-lipolytic effects of HCAR2 agonists. Additionally, HCAR2 can signal through a  $\beta$ -arrestin pathway, which is implicated in the flushing side-effect associated with niacin.





Click to download full resolution via product page

Caption: HCAR2 Gi-mediated signaling pathway.





Click to download full resolution via product page

Caption: HCAR2 β-arrestin signaling pathway.

## **Experimental Protocols**

The following protocols are generalized from methodologies reported in recent publications on HCAR2 cryo-EM structures.

## **Expression and Purification of the HCAR2-Gαi Complex**

This protocol describes the generation of the HCAR2-G $\alpha$ i complex using a baculovirus expression system in Sf9 insect cells.

- a. Construct Design:
- HCAR2: Full-length human HCAR2 is cloned into a modified pFastBac vector. To enhance
  expression and stability, an N-terminal fusion with thermostabilized apocytochrome b562RIL
  (BRIL) is often included.
- G protein: Human G $\alpha$ i1 (with mutations to create a dominant-negative version that stabilizes the complex), G $\beta$ 1, and G $\gamma$ 2 subunits are used.
- b. Protein Expression:



- Generate recombinant baculoviruses for HCAR2 and the G protein subunits using the Bacto-Bac system (Thermo Fisher Scientific).
- Co-infect Sf9 insect cells (at a density of 2.5-3.0 x 10<sup>6</sup> cells/mL) with the HCAR2 and G protein viruses.
- Harvest the cells by centrifugation 48-60 hours post-infection.
- c. Complex Formation and Purification:
- Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, protease inhibitors).
- Lyse the cells by sonication or douncing.
- Solubilize the membranes by adding a detergent (e.g., lauryl maltose neopentyl glycol (LMNG) and cholesterol hemisuccinate (CHS)) and incubating for 1-2 hours at 4°C.
- Clarify the lysate by ultracentrifugation.
- To stabilize the agonist-bound complex, add the desired agonist (e.g., 100 μM MK-6892) and a G protein-stabilizing antibody fragment (scFv16).
- Perform affinity chromatography using an anti-FLAG M1 antibody resin, followed by washing steps.
- Elute the complex with a buffer containing FLAG peptide.
- Further purify the complex by size-exclusion chromatography (SEC) using a column equilibrated with a detergent-containing buffer (e.g., HEPES buffer with GDN).

## **Cryo-EM Sample Preparation and Data Collection**

- a. Grid Preparation:
- Apply 3-4 μL of the purified HCAR2-Gαi complex (at a concentration of 5-10 mg/mL) to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh gold grids).



- Immediately blot the grid for 3-4 seconds to remove excess liquid.
- Plunge-freeze the grid into liquid ethane using a vitrification apparatus (e.g., a Vitrobot Mark IV, Thermo Fisher Scientific).

#### b. Data Collection:

- Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope (TEM) such as a Titan Krios.
- Collect data automatically using software like EPU. Data is typically collected as movie stacks using a direct electron detector.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Experimental workflow for HCAR2 cryo-EM.



## Conclusion

The cryo-EM structures of HCAR2 in complex with various agonists have significantly advanced our understanding of this important therapeutic target. The detailed structural information, combined with functional data, provides a solid foundation for the rational design of next-generation HCAR2-targeting drugs with improved efficacy and reduced side effects. The protocols outlined in these notes are intended to serve as a guide for researchers aiming to study the structural biology of HCAR2 and other related GPCRs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2 -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Cryo-EM Structure of HCAR2 in Complex with Agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10771035#cryo-em-structure-of-hcar2-in-complex-with-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com